molecular formula C11H13N3O2 B13751102 Ethyl 4,6-diamino-1H-indole-2-carboxylate CAS No. 1003708-86-8

Ethyl 4,6-diamino-1H-indole-2-carboxylate

Cat. No.: B13751102
CAS No.: 1003708-86-8
M. Wt: 219.24 g/mol
InChI Key: HBAHZEKBDLGTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-diamino-1H-indole-2-carboxylate (C${11}$H${13}$N$3$O$2$, MW 219.10) is a substituted indole derivative characterized by two amino groups at the 4- and 6-positions of the indole ring and an ethyl ester moiety at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of its amino groups, which enable further functionalization (e.g., amidation, Schiff base formation) for drug discovery or material science applications .

Properties

CAS No.

1003708-86-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4,6-diamino-1H-indole-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2,12-13H2,1H3

InChI Key

HBAHZEKBDLGTDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-diamino-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl glyoxylate under acidic conditions. The reaction proceeds through a series of steps including cyclization and amination to form the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-diamino-1H-indole-2-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,6-diamino-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4,6-diamino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino groups on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4,6-diamino-1H-indole-2-carboxylate belongs to a broader class of indole-2-carboxylate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Structural and Substituent Analysis
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
This compound -NH$_2$ (4,6); -COOEt (2) C${11}$H${13}$N$3$O$2$ 219.10 Amino, ester
Ethyl 4,6-dimethyl-1H-indole-2-carboxylate -CH$_3$ (4,6); -COOEt (2) C${13}$H${15}$NO$_2$ 217.26 Methyl, ester
Ethyl 5-fluoro-1H-indole-2-carboxylate -F (5); -COOEt (2) C${11}$H${10}$FNO$_2$ 219.20 Halogen (F), ester
Indole-6-carboxylic acid -COOH (6) C$9$H$7$NO$_2$ 161.15 Carboxylic acid

Key Observations :

  • Amino vs.
Physicochemical Properties
Compound Name Melting Point (°C) R$_f$ Value (TLC) Spectral Data (Notable Features)
This compound Not reported Not available IR: N-H stretches (~3300 cm$^{-1}$); MS: [M+H]$^+$ 219.10
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 (CHCl$_3$/MeOH, 94:6) $^1$H-NMR: δ 12.33 (NHCO); MS: [M+H]$^+$ 359.12
Indole-6-carboxylic acid 256–259 Not available IR: O-H/N-H stretches; high mp due to H-bonding

Key Observations :

  • Melting Points: Amino and carboxylic acid derivatives exhibit higher melting points (e.g., 256–259°C for Indole-6-carboxylic acid) due to intermolecular hydrogen bonding, whereas ester derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) have lower melting points (~233–250°C) . The target compound’s melting point is unreported but expected to align with polar amino-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.